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Compound of Interest

Compound Name: (+)-KDT501

Cat. No.: B15544017 Get Quote

An In-Depth Technical Guide to the Pharmacology and Toxicology Profile of (+)-KDT501

For Researchers, Scientists, and Drug Development Professionals

Introduction
(+)-KDT501, a novel isohumulone derivative, has emerged as a promising therapeutic

candidate for metabolic diseases.[1] It is a stereochemically pure substituted 1,3-

cyclopentadione derived from hops.[2] This technical guide provides a comprehensive overview

of the pharmacology and toxicology of (+)-KDT501, with a focus on its mechanism of action,

and its effects on various physiological parameters. The information is compiled from in vitro, in

vivo animal, and human clinical studies.

Pharmacology
(+)-KDT501 exhibits a multi-faceted pharmacological profile, primarily acting as a dual agonist

for the G-protein coupled bile acid receptor 1 (TGR5) and as a partial agonist for the

peroxisome proliferator-activated receptor-gamma (PPARγ).[2][3]

Mechanism of Action
TGR5 Agonism and GLP-1 Secretion: (+)-KDT501 is a potent agonist of TGR5, a receptor

expressed in various tissues including enteroendocrine L-cells.[4] Activation of TGR5 in these

cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that

plays a crucial role in glucose homeostasis.[4] The signaling cascade involves the activation of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15544017?utm_src=pdf-interest
https://www.benchchem.com/product/b15544017?utm_src=pdf-body
https://www.benchchem.com/product/b15544017?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5686568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3907559/
https://www.benchchem.com/product/b15544017?utm_src=pdf-body
https://www.benchchem.com/product/b15544017?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3907559/
https://pubmed.ncbi.nlm.nih.gov/24498211/
https://www.benchchem.com/product/b15544017?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3128138/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3128138/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent

downstream effects that promote GLP-1 release.[4][5]

Partial PPARγ Agonism and Anti-inflammatory Effects: (+)-KDT501 also functions as a partial

agonist of PPARγ, a nuclear receptor that is a key regulator of lipid metabolism, adipogenesis,

and inflammation.[2][3] As a partial agonist, it is suggested to offer the therapeutic benefits of

full PPARγ agonists, such as improved insulin sensitivity, with a potentially better safety profile

regarding side effects like weight gain.[2] Its anti-inflammatory properties are partly attributed to

the inhibition of the NF-κB signaling pathway.[2]

Pharmacodynamics
The pharmacodynamic effects of (+)-KDT501 have been investigated in various models,

demonstrating its potential to modulate glucose and lipid metabolism, as well as inflammation.

In Vitro Studies:

Parameter Cell Line Effect
Concentration/
EC50

Reference

TGR5 Agonism - Potent agonist - [4]

PPARγ Agonism -
Modest, partial

agonist
- [2][3]

Lipogenesis
3T3L1

adipocytes
Increased - [2]

Lipogenesis

Human

subcutaneous

adipocytes

Increased - [2]

Inflammatory

Mediator

Inhibition (MCP-

1, RANTES, IL-

6)

THP-1

monocytes

Dose-dependent

reduction
6.25 to 50 µM [2]

Experimental Protocols (In Vitro):
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Anti-inflammatory Effects in THP-1 Monocytes: Human monocytic THP-1 cells were pre-

incubated with varying concentrations of (+)-KDT501 for one hour. Subsequently, the cells

were stimulated with lipopolysaccharide (LPS) (1 µg/mL) overnight to induce an inflammatory

response. The levels of inflammatory mediators such as MCP-1, IL-6, and RANTES in the

cell culture medium were then quantified.[2]

Lipogenesis in Adipocytes: 3T3L1 adipocytes and human subcutaneous adipocytes were

treated with different concentrations of (+)-KDT501 to assess its effect on de novo

lipogenesis.[2]

In Vivo Animal Studies:
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Parameter Animal Model Dosage Effect Reference

Fed Blood

Glucose

Diet-Induced

Obesity (DIO)

mice

Oral

administration

Significantly

reduced
[2][3]

Glucose/Insulin

AUC (Oral

Glucose Bolus)

DIO mice
Oral

administration

Significantly

reduced
[2][3]

Body Fat DIO mice
Oral

administration

Significantly

reduced
[2][3]

Fed Glucose
Zucker Diabetic

Fatty (ZDF) rats

Oral

administration

Significantly

reduced
[2][3]

Fasting Plasma

Glucose
ZDF rats

Oral

administration

Significantly

reduced
[2][3]

Glucose AUC

(Oral Glucose

Bolus)

ZDF rats
Oral

administration

Significantly

reduced
[2][3]

Hemoglobin A1c ZDF rats
Oral

administration

Significant, dose-

dependent

reduction

[2][3]

Weight Gain ZDF rats
Oral

administration

Significant, dose-

dependent

reduction

[2][3]

Total Cholesterol ZDF rats
Oral

administration

Significant, dose-

dependent

reduction

[2]

Triglycerides ZDF rats
Oral

administration

Significant, dose-

dependent

reduction

[2]
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Diet-Induced Obesity (DIO) Mouse Model: The effects of oral administration of (+)-KDT501
on fed blood glucose, glucose and insulin area under the curve (AUC) following an oral

glucose bolus, and body fat were assessed in a DIO mouse model.[2][3]

Zucker Diabetic Fatty (ZDF) Rat Model: ZDF rats were orally administered (+)-KDT501 to

evaluate its impact on fed glucose, fasting plasma glucose, glucose AUC after an oral

glucose bolus, plasma hemoglobin A1c, weight gain, total cholesterol, and triglycerides.[2][3]

Human Clinical Studies:
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Parameter
Study
Population

Dosage Duration Effect Reference

Plasma

Triglycerides

(Lipid

Tolerance

Test)

Insulin-

resistant

prediabetic

humans

Escalating

doses up to

1000 mg

every 12

hours

28 days
Reduced at 4

hours
[1]

Plasma

Adiponectin

Insulin-

resistant

prediabetic

humans

Escalating

doses up to

1000 mg

every 12

hours

28 days
Significantly

increased
[1]

High-

Molecular-

Weight

Adiponectin

Insulin-

resistant

prediabetic

humans

Escalating

doses up to

1000 mg

every 12

hours

28 days
Significantly

increased
[1]

Plasma

Tumor

Necrosis

Factor-α

(TNF-α)

Insulin-

resistant

prediabetic

humans

Escalating

doses up to

1000 mg

every 12

hours

28 days
Significantly

decreased
[1]

Oral Glucose

Tolerance

Test

Insulin-

resistant

prediabetic

humans

Escalating

doses up to

1000 mg

every 12

hours

28 days
No significant

change
[1]

Insulin

Sensitivity

Measures

Insulin-

resistant

prediabetic

humans

Escalating

doses up to

1000 mg

every 12

hours

28 days
No significant

change
[1]
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Experimental Protocols (Human Clinical):

Phase 1 Study: A randomized, double-blind, placebo-controlled, two-part phase 1 study was

conducted in healthy individuals to assess the safety, tolerability, and pharmacokinetics of

(+)-KDT501.[1]

Study in Insulin-Resistant Prediabetic Humans: Nine obese participants with prediabetes or

normal glucose tolerance with features of metabolic syndrome were treated with escalating

doses of (+)-KDT501, up to a maximum of 1000 mg every 12 hours, for 28 days. The study

evaluated changes in carbohydrate and lipid metabolism, as well as inflammatory markers.

[1]

Pharmacokinetics
In a phase 1 study involving healthy participants, single oral doses of 200, 400, 600, and 800

mg of (+)-KDT501 were readily absorbed and cleared. The mean half-life of the drug appeared

to be dose-dependent, showing a trend of increasing with higher doses.[6]

Toxicology Profile
Detailed preclinical toxicology data from IND-enabling studies, including acute, sub-chronic,

and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, are not extensively

available in the public domain. However, human clinical studies provide valuable insights into

the safety and tolerability of (+)-KDT501.

Human Safety and Tolerability
In a phase 1 study with healthy volunteers, single oral doses of (+)-KDT501 were reported to

be well tolerated when administered in both fasted and fed states. The most common

treatment-related adverse event was nausea, which was reported in two participants at doses

of 400, 600, and 800 mg.[6]

In a 28-day study with insulin-resistant prediabetic participants, (+)-KDT501 was also found to

be well tolerated.[1] There were no deaths or serious adverse events reported.[1] Laboratory

evaluations showed no evidence of hepatic, renal, or bone marrow toxicity.[1] Some

participants reported gastrointestinal side effects such as abdominal discomfort, diarrhea, or
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symptoms of esophageal reflux, with most of these individuals having a history of similar

symptoms.[6]

General Safety Information for Related Compounds
Safety Data Sheets for "Tetra Iso Extract," an aqueous solution of the potassium salts of

tetrahydro-iso-alpha-acids used in the brewing industry, indicate that the substance is a slightly

alkaline and intensely bitter material.[7][8] It is recommended to avoid contact with skin and

eyes. The product is classified as slightly hazardous for water.

Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by (+)-KDT501.

(+)-KDT501 TGR5 Receptor
(on Enteroendocrine L-cell)

 Binds to & Activates Adenylyl Cyclase Activates cAMP

 Catalyzes
ATP to Downstream

Effectors
 Activates GLP-1 Secretion Promotes

Click to download full resolution via product page

Caption: (+)-KDT501 activates the TGR5 receptor, leading to increased GLP-1 secretion.

(+)-KDT501 PPARγ Receptor
(in Nucleus)

 Binds as a
Partial Agonist Target Gene

Expression
 Regulates Modulation of Lipid

Metabolism & Adipogenesis

Click to download full resolution via product page

Caption: As a partial PPARγ agonist, (+)-KDT501 modulates gene expression related to

metabolism.
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Caption: (+)-KDT501 exhibits anti-inflammatory effects by inhibiting the NF-κB signaling

pathway.

Conclusion
(+)-KDT501 is a promising drug candidate with a dual mechanism of action that favorably

impacts glucose metabolism, lipid metabolism, and inflammation. Clinical studies have

demonstrated its potential to improve metabolic parameters in insulin-resistant individuals and

have indicated a good safety and tolerability profile. While comprehensive preclinical toxicology

data are not widely available, the existing clinical evidence suggests that (+)-KDT501 is a well-

tolerated compound. Further research is warranted to fully elucidate its long-term safety and

efficacy in larger patient populations. The unique pharmacological profile of (+)-KDT501,

combining TGR5 agonism and partial PPARγ agonism, positions it as a novel therapeutic agent

for the management of metabolic diseases.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15544017?utm_src=pdf-body-img
https://www.benchchem.com/product/b15544017?utm_src=pdf-body
https://www.benchchem.com/product/b15544017?utm_src=pdf-body
https://www.benchchem.com/product/b15544017?utm_src=pdf-body
https://www.benchchem.com/product/b15544017?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3907559/
https://pubmed.ncbi.nlm.nih.gov/24498211/
https://www.benchchem.com/product/b15544017?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Effects of KDT501 on Metabolic Parameters in Insulin-Resistant Prediabetic Humans -
PMC [pmc.ncbi.nlm.nih.gov]

2. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in
Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

3. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in
rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

4. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC
[pmc.ncbi.nlm.nih.gov]

5. mdpi.com [mdpi.com]

6. brewpark.com [brewpark.com]

7. hopsteiner.us [hopsteiner.us]

8. sbi4beer.com [sbi4beer.com]

To cite this document: BenchChem. [(+)-KDT501 pharmacology and toxicology profile].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15544017#kdt501-pharmacology-and-toxicology-
profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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